REACTION_CXSMILES
|
[N:1]1[CH:2]=[C:3]([C:10]2[CH:11]=[C:12]([C:16]([O:18]C)=[O:17])[S:13][C:14]=2[CH3:15])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.C1COCC1.[OH-].[K+]>CO>[N:1]1[CH:2]=[C:3]([C:10]2[CH:11]=[C:12]([C:16]([OH:18])=[O:17])[S:13][C:14]=2[CH3:15])[N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2 |f:2.3|
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Name
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Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylate
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Quantity
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0.54 g
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Type
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reactant
|
Smiles
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N=1C=C(N2N=CC=CC21)C=2C=C(SC2C)C(=O)OC
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Name
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|
Quantity
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9.88 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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to stir overnight at 60° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted three times with ethyl acetate
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Type
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EXTRACTION
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Details
|
extracted one time with a 3:1 CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried with magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2N=CC=CC21)C=2C=C(SC2C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |